Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Description
“Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound that contains a lithium ion and a 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate ion . It is a part of the triazolo[4,3-a]pyridine family, which has been studied for its potential antiviral and antimicrobial activities .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine was reacted with different amines and triazole-2-thiol to synthesize a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The structure of these compounds is characterized by the presence of a triazolo[4,3-a]pyridine ring .Chemical Reactions Analysis
Triazolo[4,3-a]pyridine compounds have been found to react with various elements. For example, it reacts with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, one such compound was found to be a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR (200 MHz, DMSO) and 13C NMR (50 MHz, DMSO) spectra were also reported .Mechanism of Action
Target of Action
The primary targets of AT29728 are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for anti-cancer therapies .
Mode of Action
AT29728 interacts with its targets, c-Met/VEGFR-2 kinases, inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases by AT29728 affects several biochemical pathways. Most notably, it disrupts the pathways involved in cell proliferation and survival . The downstream effects of this disruption include the induction of cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have shown enhancements in oral bioavailability, half-life (t1/2), and ex vivo duration of action
Result of Action
The result of AT29728’s action is the inhibition of cell proliferation and the induction of apoptosis . This is achieved through the disruption of c-Met/VEGFR-2 signaling, leading to cell cycle arrest and the initiation of programmed cell death .
Action Environment
The action, efficacy, and stability of AT29728 can be influenced by various environmental factors. For instance, the storage temperature and physical form of the compound can affect its stability . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other substances in the environment .
Future Directions
The future research directions for “Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” and similar compounds could involve further exploration of their antimicrobial and antiviral properties . Additionally, modifications to the molecular structure, such as the addition of a thioamide group, could potentially enhance their bioactivity .
Properties
IUPAC Name |
lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-2-3-6-9-10-7(8(12)13)11(6)4-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKMJIPYDIFEKH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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